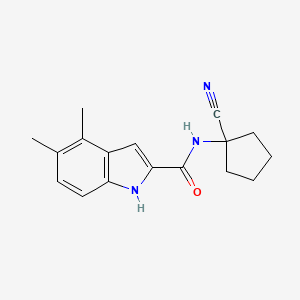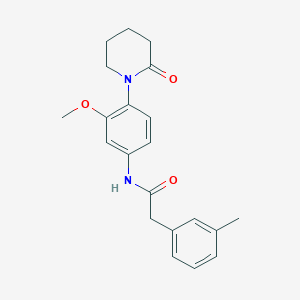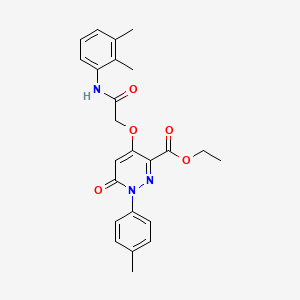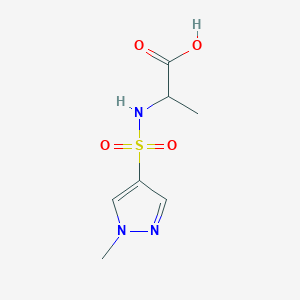![molecular formula C26H24N2O6S B2453249 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 872196-56-0](/img/structure/B2453249.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescence Properties
Studies have explored the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming crystalline solids and gels when treated with different mineral acids. These compounds, upon interaction with specific hosts, demonstrate enhanced fluorescence emissions, suggesting applications in fluorescence-based assays and imaging technologies. For instance, certain isoquinoline derivatives exhibit stronger fluorescence emissions upon forming host–guest complexes, while their protonated states show varied fluorescence activities, indicating their utility in developing sensitive and selective fluorescence-based sensors or imaging agents (Karmakar, Sarma, & Baruah, 2007).
Antituberculosis Activity
In the quest for new therapeutic agents, isoquinoline derivatives have been synthesized and evaluated for their anti-tuberculosis activity. Compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have shown promising results, indicating the potential of isoquinoline derivatives in developing new antituberculosis drugs. The crystal structures and in vitro activities of these compounds provide a foundation for further exploration in the treatment of tuberculosis (Bai et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Isoquinoline derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like carbonic anhydrase and acetylcholinesterase. These studies have highlighted the potential of such compounds in treating diseases associated with enzyme dysregulation. For example, certain triazole analogues have demonstrated significant inhibitory activities against these enzymes, suggesting their potential in developing treatments for conditions like glaucoma or neurodegenerative diseases (Virk et al., 2018).
Osteoarthritis Treatment
A novel chemical compound targeting matrix metalloprotease-13 has shown promise in early osteoarthritis treatment. By attenuating the expression of matrix-degrading enzymes in cytokine-stimulated chondrosarcoma cells, this compound offers a potential therapeutic approach to mitigate cartilage destruction in osteoarthritis. The compound's ability to modulate key signaling pathways involved in inflammation and cartilage degradation highlights its potential in osteoarthritis research and treatment development (Inagaki et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-13-22-20(14-17)26(30)24(35(31,32)19-11-9-18(33-2)10-12-19)15-28(22)16-25(29)27-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXOUJDEISQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2453170.png)
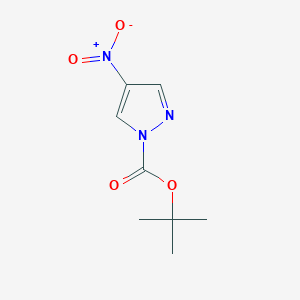
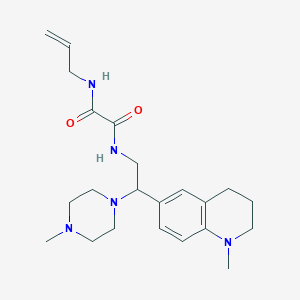
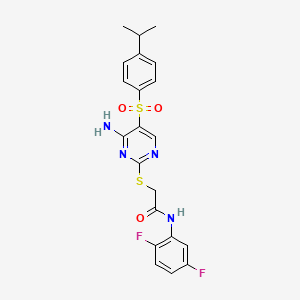
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
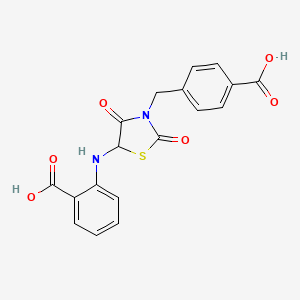
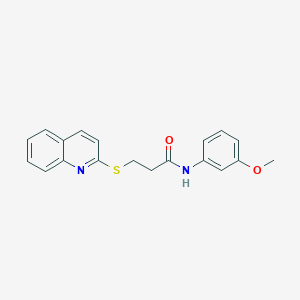
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
